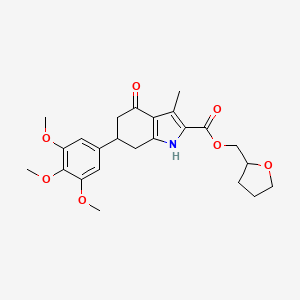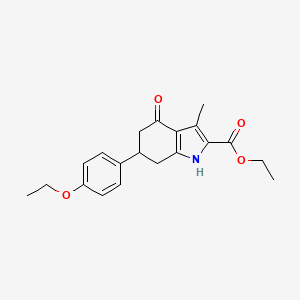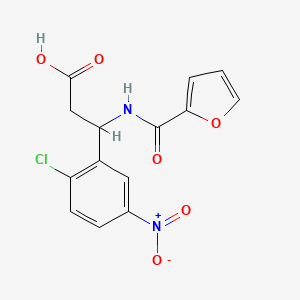![molecular formula C19H19ClN2O5 B4304235 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B4304235.png)
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
説明
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid, also known as CNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid selectively inhibits the COX-2 enzyme, which is induced in response to inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. By inhibiting the COX-2 enzyme, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid reduces the production of inflammatory mediators and thereby exhibits anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation. Additionally, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been extensively studied for its potential therapeutic applications, making it a valuable tool for research. However, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid also has some limitations for lab experiments. It is a highly potent compound and must be handled with care. Additionally, 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid exhibits some toxicity and may not be suitable for certain types of experiments.
将来の方向性
There are several future directions for research on 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid. One area of interest is the development of new derivatives of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid in combination with other drugs for the treatment of inflammatory conditions and cancer. Additionally, further research is needed to elucidate the mechanisms underlying the anticancer properties of 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid.
科学的研究の応用
3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid has also been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-3-(4-phenylbutanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-16-10-9-14(22(26)27)11-15(16)17(12-19(24)25)21-18(23)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-11,17H,4,7-8,12H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJGEIAIQNZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4304152.png)

![methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B4304164.png)


![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)
![5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304208.png)
![5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304212.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4304213.png)

![3-(2-chloro-5-nitrophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B4304236.png)

![3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4304242.png)
![3-(trifluoromethyl)benzyl 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoate](/img/structure/B4304257.png)